2-[2-Chloro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]acetic acid
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Overview
Description
2-[2-Chloro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]acetic acid is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure with a chloro-substituted phenoxyacetic acid backbone, making it a subject of interest in chemical synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]acetic acid typically involves multiple steps:
Formation of the Phenoxyacetic Acid Backbone: This step involves the reaction of 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-chloro-4-phenoxyacetic acid.
Introduction of the Cyclopentanecarbonyl Group: The next step involves the acylation of the phenoxyacetic acid derivative with 1-methylsulfonylcyclopentanecarbonyl chloride in the presence of a base like pyridine or triethylamine.
Final Coupling Reaction: The final step is the coupling of the acylated intermediate with an amine, typically under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentanecarbonyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or thiols.
Scientific Research Applications
2-[2-Chloro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activity.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Chloro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]propionic acid
- 2-[2-Chloro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]butyric acid
Uniqueness
Compared to similar compounds, 2-[2-Chloro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]acetic acid is unique due to its specific structural features, such as the acetic acid moiety, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[2-chloro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO6S/c1-24(21,22)15(6-2-3-7-15)14(20)17-10-4-5-12(11(16)8-10)23-9-13(18)19/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLMTJRPWIWKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCC1)C(=O)NC2=CC(=C(C=C2)OCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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